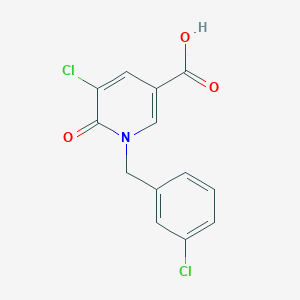

![molecular formula C13H8BrFN4S B2517231 5-溴-4-[2-(3-氟苯基)-1,3-噻唑-5-基]-2-嘧啶胺 CAS No. 2060497-84-7](/img/structure/B2517231.png)

5-溴-4-[2-(3-氟苯基)-1,3-噻唑-5-基]-2-嘧啶胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

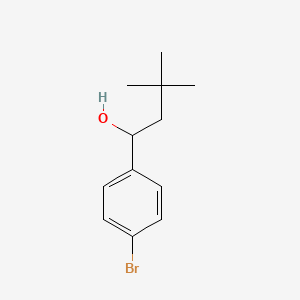

The compound "5-Bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine" is a chemical entity that belongs to the class of thiazolopyrimidines. These compounds are known for their potential biological activities, including anticancer properties. The presence of bromo and fluoro substituents on the aromatic rings in the structure of this compound suggests that it may have interesting electronic properties and could be a key intermediate in the synthesis of various biologically active molecules .

Synthesis Analysis

The synthesis of related thiazolopyrimidine derivatives often involves multi-step reactions starting from various substituted phenyl compounds. For instance, the synthesis of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives involves the reaction of a thiazolopyrimidine precursor with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is achieved through a five-step process including nitration, chlorination, N-alkylation, reduction, and condensation . These methods highlight the complexity and the careful control of reaction conditions required to synthesize such compounds.

Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is characterized by the presence of multiple aromatic rings, which may include bromo and fluoro substituents, and a thiazole ring fused to a pyrimidine ring. The molecular structure and vibrational frequencies of related compounds have been investigated using various computational methods, such as Gaussian09 software package, and confirmed by experimental techniques like X-ray diffraction . These studies provide insights into the electronic distribution, stability, and potential reactivity of the molecule.

Chemical Reactions Analysis

Thiazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common reaction for bromo-substituted aromatic compounds. For example, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves a nucleophilic substitution reaction as part of its synthesis route . These reactions are crucial for the functionalization of the core structure and the introduction of new pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents can affect these properties significantly. For instance, the introduction of bromo and fluoro groups can increase the compound's density and influence its boiling and melting points. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also important as they can determine the molecule's reactivity and interaction with biological targets .

科学研究应用

合成和生物学评估

多项研究集中于嘧啶衍生物的合成和生物学评估,证明了它们在药物化学中的重要性。例如,Radi 等人(2013 年)设计并合成了对 Bcr-Abl T315I 突变体表现出活性的吡唑并[3,4-d]嘧啶,表明嘧啶衍生物在癌症研究和治疗中的潜力。该研究强调了溴原子与突变蛋白相互作用的重要性,表明嘧啶结构的修饰会导致具有显着生物活性的化合物 (Radi 等人,2013 年)。

作用机制

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to various biological activities . The compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may have similar effects.

Action Environment

It is known that factors such as temperature and the presence of strong oxidizing agents can affect the stability of similar compounds .

未来方向

属性

IUPAC Name |

5-bromo-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-2-1-3-8(15)4-7/h1-6H,(H2,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISJGGQLIIDNLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(S2)C3=NC(=NC=C3Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)

![5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2517153.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517160.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2517164.png)

![N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2517165.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole](/img/structure/B2517167.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2517170.png)